Part 1: Executive Summary & Strategic Value The "Escape from Flatland" in Modern Drug Design In the contemporary landscape of medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Value
The "Escape from Flatland" in Modern Drug Design
In the contemporary landscape of medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional,
-rich architectures is a critical strategy for improving clinical success rates.[1] 5-Oxaspiro[3.4]octan-2-amine hydrochloride (CAS 2901044-31-1) represents a high-value "spirocyclic" building block designed to address these needs.[1]
Unlike traditional piperidine or cyclohexyl amines, this spiro[3.4] system offers a constrained, non-planar geometry that rigidly orients the amine vector relative to the ether oxygen.[1] This structural rigidity minimizes the entropic penalty upon protein binding while enhancing metabolic stability and water solubility—key parameters in the optimization of Lead-like and Drug-like properties.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2]
Property
Specification
Chemical Name
5-Oxaspiro[3.4]octan-2-amine hydrochloride
CAS Number
2901044-31-1
Molecular Formula
Molecular Weight
163.64 g/mol (Salt) / 127.19 g/mol (Free Base)
Structure Description
A spirocyclic system fusing a cyclobutane ring (bearing the amine) and a tetrahydrofuran ring via a single spiro-carbon.[1]
Appearance
White to off-white crystalline solid (typically)
Solubility
High in Water, DMSO, Methanol; Low in DCM, Hexanes.[1]
H-Bond Donors/Acceptors
2 (Donors), 2 (Acceptors)
Score
1.0 (High 3D character)
Part 3: Advanced Safety & Handling (GHS Standards)[1]
While specific toxicological data for this novel CAS is often extrapolated from class-based analogs, the hydrochloride salt form generally mitigates volatility but requires strict adherence to particulate handling protocols.[1]
Why HCl? The hydrochloride salt is utilized to stabilize the primary amine, preventing oxidation and carbamate formation (from atmospheric
). However, HCl salts are often hygroscopic .
Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or "gumming" of the solid.
Emergency Response Workflow
Eye Contact: Rinse immediately with saline for 15 minutes. The acidic nature of the HCl salt can cause immediate irritation; neutralization is not recommended in the eye—dilution is key.[1]
Inhalation: Move to fresh air. If wheezing occurs (potential HCl dust inhalation), seek medical attention.[1]
Part 4: Technical Application & Synthetic Methodologies
Structural Logic: The Vector Advantage
The 5-oxaspiro[3.4]octane core provides a specific "exit vector" for substituents.[1] Unlike a flexible chain, the spiro center locks the amine in a specific orientation relative to the ether oxygen (a potential H-bond acceptor).[1] This is particularly useful in:
Bioisosterism: Replacing a cyclohexyl or phenyl ring to improve solubility.
Fragment-Based Drug Discovery (FBDD): As a rigid, polar linker.[1]
Activation (The "Pre-Stir"): Dissolve R-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5 minutes.
Why? This pre-activates the acid to the O-At ester, ensuring the amine reacts immediately upon addition, minimizing amine dimerization or side reactions.[1]
Amine Liberation: In a separate vial, dissolve 5-Oxaspiro[3.4]octan-2-amine HCl in minimal DMF + DIPEA (2.5 eq).
Check: Ensure the amine solution is homogenous.[1] If the salt doesn't dissolve, sonicate.[1] The free base must be generated in situ for the reaction to proceed.
Addition: Add the amine solution to the activated acid mixture dropwise.
Monitoring (Self-Validation):
TLC/LCMS at 1 hour: Check for the disappearance of the acid peak.
Success Marker: Appearance of Product [M+H] and disappearance of Amine [M+H].[1]
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid/HATU byproducts), then Brine. Dry over .[1]
Part 5: Visualization & Logic Flows[1]
Synthetic Workflow: From Building Block to Lead
This diagram illustrates the logical flow of utilizing this spiro-amine in a library synthesis context.
Caption: Synthetic divergence pathways for CAS 2901044-31-1, highlighting the necessity of in-situ neutralization.
Handling Decision Tree
A logic gate for safe handling and storage to preserve chemical integrity.[1]
Caption: Storage and handling decision tree to prevent hygroscopic degradation of the HCl salt.
Part 6: References
Sigma-Aldrich. (2r,4s)-5-oxaspiro[3.4]octan-2-amine hydrochloride Product Page. Retrieved from [1]
PubChem. 5-oxaspiro[3.4]octan-2-amine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Contextual grounding for spiro[3.4] synthesis).
Enamine. Spirocyclic Building Blocks for Drug Discovery. Retrieved from [1]
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Theoretical basis for Fsp3 utility).
5-Oxaspiro[3.4]octan-2-amine HCl molecular weight and formula
This guide provides an in-depth technical analysis of 5-Oxaspiro[3.4]octan-2-amine Hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry.[1][2] [1][2] Executive Summary 5-Oxaspiro[3....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Oxaspiro[3.4]octan-2-amine Hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry.[1][2]
[1][2]
Executive Summary
5-Oxaspiro[3.4]octan-2-amine hydrochloride is a high-value spirocyclic scaffold characterized by a cyclobutane ring spiro-fused to a tetrahydrofuran (THF) moiety.[1][2] As a non-planar, three-dimensional building block, it is extensively utilized in "Escape from Flatland" drug design strategies to improve physicochemical properties (solubility, metabolic stability) without increasing lipophilicity.[1] This compound serves as a bioisostere for traditional cyclic amines, offering a unique vector for substituent projection in kinase inhibitors, GPCR ligands (e.g., M4 agonists), and enzyme inhibitors.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule features a spiro[3.4] carbon skeleton where the 5-position is replaced by an oxygen atom.[1][2]
Ring A (4-membered): Cyclobutane bearing a primary amine at position 2.[1][2]
Ring B (5-membered): Tetrahydrofuran (THF) fused at the spiro quaternary carbon.[1][2]
Stereochemistry: The amine at position 2 and the oxygen at position 5 create possibilities for cis/trans (or syn/anti) isomerism relative to the spiro center.[2] Commercial supplies are often racemic (2r,4s) or specific diastereomers depending on the synthesis.[1]
Structural Significance in Drug Design
The transition from planar aromatic rings to spirocyclic systems is a cornerstone of modern lead optimization.[2]
The "Escape from Flatland" Vector[2]
Fsp³ Fraction: This scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates.[1][2]
Metabolic Stability: The spiro-quaternary center blocks metabolic hotspots (e.g., benzylic oxidation) common in planar systems.[1][2]
Vector Control: Unlike flexible linkers, the rigid spiro-fusion defines a precise exit vector for the amine group (
), allowing for highly specific interactions within a protein binding pocket.[1]
Synthetic Methodology
The synthesis of 5-oxaspiro[3.4]octan-2-amine typically relies on constructing the spiro-ether linkage via intramolecular cyclization.[1][2] A dominant industrial approach, pioneered by organizations like Enamine, utilizes iodocyclization or Ring-Closing Metathesis (RCM) .[1][2]
Representative Synthetic Pathway
The following workflow illustrates a scalable route starting from cyclobutanone derivatives.
Figure 1: Logical synthetic flow for the construction of the 5-oxaspiro[3.4]octan-2-amine core.
Key Reaction Mechanisms[1]
Spiro-Ether Formation: The critical step often involves the reaction of a 3-substituted cyclobutane containing a pendant alkene and an alcohol.[1][2] Iodocyclization closes the 5-membered ether ring onto the cyclobutane, creating the quaternary spiro center.[2]
Amine Introduction:
Route A (Curtius): If the starting material is a carboxylic acid, a Curtius rearrangement converts the acid to an isocyanate, which is hydrolyzed to the amine.
Route B (Reductive Amination): If the precursor is a ketone (5-oxaspiro[3.4]octan-2-one), it undergoes reductive amination with ammonium acetate and a reducing agent (e.g.,
Researchers should verify the following upon receipt of the material:
¹H NMR (DMSO-d₆): Look for the diagnostic multiplets of the THF ring (approx.[1][2] 3.6–3.8 ppm for
) and the cyclobutane protons (1.8–2.5 ppm).[1][2] The amine protons () typically appear as a broad singlet around 8.0–8.5 ppm.[2]
Mass Spectrometry (LC-MS): Expect a dominant peak at [M+H]⁺ = 128.2 m/z .[1][2]
Chloride Content: Gravimetric or titration analysis should confirm a ~1:1 stoichiometry of HCl (approx. 22% by weight).[2]
Handling Protocols
Storage: Store at 2–8°C in a desiccator. The amine salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in weighing.[2]
Solution Stability: Stable in DMSO or water for >24 hours at room temperature.[2] Avoid storing dilute aqueous solutions for prolonged periods to prevent potential hydrolysis or microbial growth.[2]
Applications in Medicinal Chemistry
Case Study: GPCR Agonists
In the development of Muscarinic Acetylcholine Receptor M4 agonists , the 5-oxaspiro[3.4]octane core has been used to replace piperidine rings.[2] This substitution often results in:
Reduced Lipophilicity (LogD): The ether oxygen lowers the LogD, reducing non-specific binding.[2]
Maintained Potency: The spiro-geometry positions the basic amine to interact with the conserved aspartate residue in the GPCR binding pocket (e.g., Asp113 in mAchRs).[2]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW < 130 for the free base) and high solubility, this amine is an ideal fragment for screening libraries.[1][2] It provides a "handle" (
) for rapid elaboration into larger drug candidates via amide coupling or reductive amination.[2]
References
Enamine Ltd. Oxa-spirocycles: Synthesis, Properties, and Applications.[2] Enamine Technical Notes.[2] Link
Mykhailiuk, P. K., et al. (2021).[1][2][10] Oxa-spirocycles: synthesis, properties and applications.[1][2][10][6] Chemical Science, 12, 11294-11305.[1][2][10] Link[1]
BenchChem. Synthesis of 6-Oxaspiro[3.4]octan-2-one and Related Spiroketones. Technical Guide.[2][6] Link[1]
World Intellectual Property Organization. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists.[1][2]Link[1]
The Spiro[3.4]octane Scaffold: A Three-Dimensional Key to Unlocking Novel Drug Properties
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the modern era of drug discovery, the demand for novel chemical matter that balances potency, selectivity, and op...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the modern era of drug discovery, the demand for novel chemical matter that balances potency, selectivity, and optimal physicochemical properties has driven medicinal chemists to "escape from flatland."[1] This guide delves into the burgeoning role of the spiro[3.4]octane scaffold, a conformationally rigid, three-dimensional (3D) motif that is increasingly utilized to overcome the limitations of traditional planar, aromatic structures. By virtue of its sp³-rich character, the spiro[3.4]octane core offers a unique structural framework to enhance drug-like properties, including solubility and metabolic stability, while providing precise vectoral control for optimizing target engagement.[2][3] This whitepaper will explore the synthetic accessibility of this scaffold, analyze its impact on molecular properties, and present a detailed case study on its successful application in the development of potent and selective enzyme inhibitors for neurodegenerative diseases.
The Rationale for Three-Dimensionality: Introducing the Spiro[3.4]octane Core
The over-reliance on flat, aromatic rings in drug design has often led to challenges in later stages of development, including metabolic instability and off-target effects.[4] Spirocyclic systems, defined by two rings sharing a single carbon atom, offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³).[4] A higher Fsp³ count is strongly correlated with increased success in clinical development, primarily by providing a rigid, non-planar structure that can improve target complementarity and modulate physicochemical properties favorably.[5]
The spiro[3.4]octane scaffold, consisting of a cyclobutane ring fused to a cyclopentane ring, embodies these advantages:
Inherent Rigidity and Conformational Restriction: The fused ring system limits the number of accessible conformations, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency.[6]
Precise Exit Vectors: The tetrahedral geometry of the central spiro atom projects substituents into well-defined regions of three-dimensional space. This allows for meticulous exploration of binding pockets and optimization of ligand-receptor interactions, a critical aspect of structure-based drug design (SBDD).[7]
Modulation of Physicochemical Properties: The introduction of a sp³-rich spiro[3.4]octane core can disrupt planarity, which often leads to improved aqueous solubility and reduced lipophilicity (LogP/LogD) compared to corresponding aromatic systems. This shift towards a more favorable property space is crucial for developing orally bioavailable drugs, particularly those targeting the central nervous system (CNS).[2][5]
Novel Chemical Space: As a non-classical bioisostere for more common rings like piperidines or even phenyl groups, the spiro[3.4]octane scaffold provides access to novel, patentable chemical matter.[7]
Synthetic Accessibility: Building the Core
The successful integration of any scaffold into a drug discovery program hinges on its synthetic tractability. Fortunately, scalable and versatile routes to functionalized spiro[3.4]octane building blocks have been developed, making them readily accessible for medicinal chemistry campaigns.
General Synthetic Strategies
Multiple approaches exist for the construction of the spiro[3.4]octane skeleton. One common strategy involves the annulation of either the cyclobutane or the cyclopentane ring onto a pre-existing cyclic precursor. These methods employ readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification.[8] Heterocyclic variants, such as azaspiro[3.4]octanes and oxaspiro[3.4]octanes, are particularly valuable and can be synthesized through step-economic and scalable routes, for instance, via [3+2] cycloaddition reactions.[7]
Below is a representative, detailed protocol for the synthesis of a key intermediate used in the development of monoacylglycerol lipase (MAGL) inhibitors.
Experimental Protocol: Synthesis of (2r,4s)-6-Oxo-5-azaspiro[3.4]octane-2-carboxylic Acid
This protocol describes the synthesis of a key spiro[3.4]octane-based amino acid, a crucial building block for the MAGL inhibitor case study discussed in the next section. The procedure is adapted from the supplementary information of the primary literature.[1]
Step 1: Synthesis of (2r,4s)-tert-Butyl 6-Oxo-5-azaspiro[3.4]octane-2-carboxylate
Reaction Setup: To a stirred solution of the precursor Boc-protected amino ester (1.0 eq) in methanol (MeOH, 10 volumes) is added Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq) at room temperature.
Reduction: The reaction mixture is cooled to -10 °C. Sodium borohydride (NaBH₄) (5.0 eq) is added portion-wise, ensuring the internal temperature is maintained below 0 °C.
Monitoring and Workup: The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of aqueous ammonium chloride solution. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with an organic solvent like ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired spiro-lactam.
Step 2: Deprotection to (2r,4s)-6-Oxo-5-azaspiro[3.4]octane-2-carboxylic Acid
Reaction Setup: The Boc-protected spiro-lactam from Step 1 (1.0 eq) is added to trifluoroacetic acid (TFA, 10 volumes) at 0 °C.
Deprotection: The reaction mixture is stirred at room temperature for 4 hours.
Workup: The reaction mixture is concentrated in vacuo. The residue is azeotroped with toluene (3x) to remove residual TFA.
Isolation: The crude material is stirred with methanol, filtered, and dried in vacuo to afford the final carboxylic acid product as a solid.
Caption: Synthetic workflow for a key spiro[3.4]octane building block.
Case Study: Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors for CNS Disorders
The true value of a chemical scaffold is demonstrated through its successful application in a challenging drug discovery program. The development of selective MAGL inhibitors for neurodegenerative diseases provides a compelling example of how the spiro[3.4]octane core was strategically employed to solve multiple optimization challenges simultaneously.[9]
MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA).[8] Inhibiting MAGL increases neuroprotective 2-AG levels while decreasing pro-inflammatory AA, making it an attractive therapeutic strategy for neuroinflammatory and neurodegenerative conditions.[10]
From Hit to Optimized Lead: A Structure-Based Approach
The drug discovery campaign began with a high-throughput screening (HTS) hit (Compound 1 ) which, while potent, required optimization of its physicochemical properties for CNS applications.[9] A key metric used was Lipophilic Ligand Efficiency (LLE), which balances potency against lipophilicity. The initial lead optimization led to Compound 1h , which had a good LLE but still possessed a flexible ethylene spacer.[9]
The Causality of Scaffold Introduction: X-ray co-crystal structures of these early compounds bound to MAGL (PDB ID: 7L4U) revealed that the flexible linker could be conformationally restricted to improve binding affinity.[9] The strategic decision was made to replace this linker with a rigid spirocyclic scaffold. This bioisosteric transformation was intended to "fix" the active conformation, thereby increasing potency and LLE without adding undesirable lipophilicity. The 6-oxo-5-azaspiro[3.4]octane core was chosen for this purpose.
Caption: Structure-based design workflow for MAGL inhibitors.
This strategy culminated in the discovery of Compound 4f , a potent, reversible, and CNS-penetrant MAGL inhibitor. The incorporation of the spiro[3.4]octane scaffold was instrumental to its success.[9]
Data-Driven Validation
The impact of the spiro[3.4]octane scaffold is quantitatively demonstrated by comparing the properties of the optimized lead with its precursors.
Compound
Scaffold Type
MAGL IC₅₀ (nM)
LLE
logD
hERG (% inhib. @ 10 µM)
1h
Acyclic Precursor
38
4.8
3.1
-
2d
Spiro[3.4]octane
2.9
5.8
2.5
43.3
4f
Optimized Spiro[3.4]octane
6.2
5.5
2.7
15.6
Data sourced from Ikeda, S., et al., J Med Chem, 2021.[9]
The data clearly shows that the introduction of the spirocycle in Compound 2d led to a >10-fold increase in potency and a significant improvement in LLE from 4.8 to 5.8. Further optimization of the left-hand side (LHS) moiety to yield Compound 4f retained high potency and LLE while substantially reducing off-target hERG activity, a critical parameter for cardiac safety.[9]
Mechanism of Action and Target Engagement
The co-crystal structure of a closely related analog (Compound 2d , PDB ID: 7L4W) confirmed the binding hypothesis.[11] The spiro[3.4]octane backbone successfully oriented the key pharmacophoric elements for optimal interaction within the MAGL active site. The lactam carbonyl forms crucial hydrogen bonds with residues Arg57 and His121, anchoring the inhibitor in the active site.[9] The rigid scaffold minimizes conformational entropy loss upon binding, contributing to the high affinity.
Caption: Mechanism of action of spiro[3.4]octane-based MAGL inhibitors.
Broader Applications and Future Outlook
While the MAGL inhibitor program provides a stellar example, the utility of the spiro[3.4]octane scaffold is not limited to CNS targets. Spirocyclic compounds are being explored across various therapeutic areas, including oncology. For instance, spiro-oxindole derivatives have been synthesized and evaluated for their anticancer activity against human lung cancer cell lines, with several compounds showing moderate to good potency.[12][13] Other spiro-heterocycles have demonstrated efficacy against renal, colon, and melanoma cancer cell lines, often by inhibiting key targets like carbonic anhydrase isoforms.[14]
The surge in the use of spirocycles in drug discovery is undeniable, with an increasing number of spirocycle-containing molecules entering clinical trials and gaining market approval.[3][4] Although no drug containing a specific spiro[3.4]octane core has yet been approved, the principles validated by its application in preclinical programs, such as the MAGL inhibitors, strongly support its potential. The growing commercial availability of diverse spiro[3.4]octane building blocks will undoubtedly accelerate its adoption.[7]
As drug discovery continues to demand molecules with finely tuned, multi-parameter-optimized profiles, the spiro[3.4]octane scaffold stands out as a powerful tool in the medicinal chemist's arsenal. Its ability to confer potent, selective, and drug-like properties makes it a key architecture for developing the next generation of innovative therapeutics.
References
Ikeda, S., Sugiyama, H., Tokuhara, H., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][15]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014-11044. [Link]
Ikeda, S., Sugiyama, H., Tokuhara, H., et al. (2021). Supporting Information for Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. [Link]
Qin, L., Gay, S.C., Lane, W., Skene, R.J. (2021). Crystal structure of human monoacylglycerol lipase in complex with compound 2d. Protein Data Bank, PDB ID: 7L4W. [Link]
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-752. [Link]
McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(6), 2561-2580. [Link]
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]
Parthasarathy, K., Praveen, C., Balachandran, C., et al. (2013). Cu(OTf)2 catalyzed three component reaction: efficient synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran derivatives and their anticancer potency towards A549 human lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(9), 2708-2713. [Link]
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
Parthasarathy, K., et al. (2013). Cu(OTf)2 catalyzed three component reaction: Efficient synthesis of spiro[indoline-3,4′-pyrano[3,2-b]pyran derivatives and their anticancer potency towards A549 human lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(9), 2708-2713. [Link]
Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 543. [Link]
Labar, G., & Lambert, D. M. (2009). Crystal Structure of the Human Monoacylglycerol Lipase, a Key Actor in Endocannabinoid Signaling. ChemBioChem, 10(18), 2999-3002. [Link]
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
Vaskevych, R. I., et al. (2025). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 23(1), 25. [Link]
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215. [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Beilstein-Institut. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215. [Link]
A Technical Guide to 5-Oxaspiro[3.4]octan-2-amine Derivatives: Scaffolds for Modern Drug Discovery
Executive Summary The imperative in modern medicinal chemistry to explore novel chemical space has led to a resurgence of interest in three-dimensional scaffolds that can confer advantageous physicochemical and pharmacol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imperative in modern medicinal chemistry to explore novel chemical space has led to a resurgence of interest in three-dimensional scaffolds that can confer advantageous physicochemical and pharmacological properties. Among these, spirocyclic systems have emerged as particularly valuable. This guide provides an in-depth review of the 5-oxaspiro[3.4]octane framework, with a specific focus on its 2-amino derivatives. We will explore the synthetic rationale for accessing this core, its derivatization, and its documented applications in contemporary drug discovery programs, offering a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
The Strategic Value of the 5-Oxaspiro[3.4]octane Scaffold
The 5-oxaspiro[3.4]octane core is a unique structural motif characterized by a tetrahydrofuran ring and a cyclobutane ring fused at a single quaternary carbon atom. This arrangement imparts a rigid, three-dimensional geometry that distinguishes it from the linear or planar scaffolds prevalent in many legacy drug molecules.[1][2]
The inclusion of this spirocyclic scaffold offers several distinct advantages in drug design:[2][3]
Increased Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbons moves molecules away from "flatland," which can enhance target selectivity and reduce off-target effects by providing more specific steric and electronic interactions within a binding pocket.[2]
Improved Physicochemical Properties: The replacement of traditional, more lipophilic carbocyclic rings (like piperidine or cyclohexane) with oxaspirocycles can lead to improved aqueous solubility and modulated lipophilicity (LogP/LogD), which are critical for optimizing pharmacokinetic profiles.[2][3]
Enhanced Metabolic Stability: The quaternary spiro-center and the inherent strain of the cyclobutane ring can block common sites of metabolic attack, potentially increasing the half-life of a drug candidate.[3]
Novelty and Intellectual Property: As an underexplored region of chemical space, these scaffolds provide access to novel molecular architectures, creating new intellectual property opportunities.[4]
The 2-amino group on the cyclobutane ring serves as a critical functional handle, providing a versatile exit vector for the attachment of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR).
Synthetic Strategies and Key Protocols
The synthesis of 5-oxaspiro[3.4]octan-2-amine and its derivatives, while not extensively documented in comparative academic studies, can be logically constructed from established organic reactions and information gleaned from patent literature.[1] A generalized approach involves the construction of the spirocyclic core followed by functional group manipulations to install the key amine moiety.
General Synthetic Workflow
A plausible and efficient pathway to the core scaffold begins with the formation of the spirocyclic ketone, 6-oxaspiro[3.4]octan-2-one. This intermediate is pivotal as it sets the stage for the introduction of the amine. The ketone can then be converted to the amine via reductive amination.
Caption: Generalized synthetic workflow for 5-oxaspiro[3.4]octan-2-amine derivatives.
Detailed Experimental Protocol: Synthesis of 5-Oxaspiro[3.4]octan-2-amine Hydrochloride
This protocol is a representative, multi-step sequence adapted from analogous syntheses of spiroketones and subsequent aminations.[1]
Step 1: Synthesis of 6-Oxaspiro[3.4]octan-2-ol
Reaction Setup: In a photochemical reactor equipped with a UV lamp, dissolve cyclopenten-1-one (1.0 eq) and a suitable alkene partner (e.g., ethylene, passed as a gas) in an appropriate solvent like acetone.
Irradiation: Irradiate the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Causality: The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, forming an oxetane ring. Here, it is adapted to form the bicyclic core. The initial product will be an unsaturated oxetane.
Reduction: Upon completion, remove the solvent under reduced pressure. Dissolve the crude product in ethanol and add a palladium on carbon catalyst (Pd/C, 10 mol%). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) to reduce the double bond.
Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the resulting crude alcohol by column chromatography on silica gel.
Step 2: Oxidation to 6-Oxaspiro[3.4]octan-2-one
Reaction Setup: Dissolve the 6-Oxaspiro[3.4]octan-2-ol (1.0 eq) from the previous step in dichloromethane (DCM).
Oxidizing Agent: Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
Causality: PCC is a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation or cleaving the strained ring system.
Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts. Concentrate the filtrate and purify the resulting ketone by column chromatography.
Step 3: Reductive Amination to 5-Oxaspiro[3.4]octan-2-amine Hydrochloride
Imine Formation: Dissolve 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in methanol and add ammonium acetate (10 eq). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions and will preferentially reduce the protonated imine intermediate over the ketone starting material, driving the reaction towards the amine product.
Work-up: Quench the reaction by adding aqueous HCl (1M). Extract the aqueous layer with DCM to remove unreacted starting material. Basify the aqueous layer with NaOH (6M) to a pH > 12 and extract the product with DCM (3x).
Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the free amine in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid to yield 5-oxaspiro[3.4]octan-2-amine hydrochloride.[5][6]
Applications in Drug Discovery
The 5-oxaspiro[3.4]octan-2-amine scaffold and its close analogs are prominently featured in patent literature, underscoring their value in developing modulators for challenging biological targets, particularly within the central nervous system (CNS).
Target Class / Therapeutic Area
Key Applicant(s)
Example Application / Derivative Type
Patent Reference
M4 Muscarinic Receptor Agonists
Takeda Pharmaceutical
Treatment of schizophrenia, Alzheimer's disease, and other CNS disorders. Derivatives often incorporate 1,3,4-oxadiazole moieties.
Positive allosteric modulators and agonists of the M4 muscarinic acetylcholine receptor are a promising therapeutic strategy for schizophrenia, offering a potential alternative to dopamine D2 receptor antagonists. The 5-oxa-2-azaspiro[3.4]octane core, a close analog of our topic scaffold, has been successfully employed in this area.[7]
In a representative example from the patent literature, the spirocyclic core is connected via a piperidine linker to a substituted phenyl group.[7] The nitrogen of the azaspiro-octane is further functionalized, for instance with an oxadiazole ring, a common bioisostere in medicinal chemistry.[7][11]
Caption: Role of M4 agonists in modulating dopaminergic signaling for antipsychotic effects.
This strategic combination of a rigid 3D scaffold with well-established pharmacophoric groups illustrates a powerful approach to designing selective and potent CNS agents. The spirocyclic core likely plays a crucial role in orienting the other functional groups correctly within the M4 receptor binding site while maintaining favorable drug-like properties.
Conclusion and Future Perspectives
The 5-oxaspiro[3.4]octan-2-amine scaffold is a compelling building block for modern drug discovery. Its inherent three-dimensionality, coupled with its potential to enhance physicochemical and pharmacokinetic properties, makes it an attractive starting point for programs targeting complex diseases, especially those of the central nervous system. While much of the current knowledge resides within patent literature, this indicates a high level of industrial validation and relevance.
Future academic efforts should focus on developing more diverse and stereoselective synthetic routes to access this core and its derivatives. Furthermore, a deeper public-domain exploration of its structure-activity relationships across various target classes would be invaluable. As the industry continues to move beyond flat, aromatic structures, scaffolds like 5-oxaspiro[3.4]octan-2-amine will undoubtedly play a crucial role in the development of safer and more effective medicines.
References
Title: 5-oxa-2-azaspiro[3.
Title: Oxaspiro derivatives, methods of their manufacture, and their application in pharmaceuticals
Source: PubChem (Patent JP-6824502-B2)
URL: [Link]
Foreword: The Imperative of Three-Dimensionality in Modern Drug Design
An In-Depth Technical Guide to the Stereochemistry of 5-Oxaspiro[3.4]octan-2-amine Enantiomers In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional (3D)...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereochemistry of 5-Oxaspiro[3.4]octan-2-amine Enantiomers
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional (3D) vectorization, conformational rigidity, and improved physicochemical properties is paramount. Spirocycles, particularly those incorporating heteroatoms, have emerged as privileged structures that fulfill these criteria.[1][2][3] The 5-oxaspiro[3.4]octane framework, a rigid scaffold featuring an oxetane ring fused to a cyclopentane ring, represents a significant building block in medicinal chemistry.[4][5] Its incorporation into drug candidates can enhance properties such as metabolic stability and aqueous solubility while providing novel exit vectors for structure-activity relationship (SAR) exploration.[2][4]
This guide focuses on a critical derivative: 5-Oxaspiro[3.4]octan-2-amine. The introduction of an amine functionality at the C-2 position creates a chiral center, leading to a pair of enantiomers. It is a fundamental tenet of pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles.[6][7][8] Therefore, the ability to synthesize, separate, and definitively assign the absolute stereochemistry of these enantiomers is not merely an academic exercise but a prerequisite for their successful development as therapeutic agents.
This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, experience-driven narrative on the synthesis, chiral resolution, and unambiguous stereochemical assignment of the enantiomers of 5-Oxaspiro[3.4]octan-2-amine, grounding each step in established scientific principles and state-of-the-art analytical techniques.
Synthetic Approach: From Racemate to Precursor
The synthesis of spirocyclic amines can be approached through various strategies, including intramolecular cycloadditions and cascade reactions.[9] A robust and logical pathway to racemic 5-oxaspiro[3.4]octan-2-amine involves the synthesis of an intermediate ketone, 5-oxaspiro[3.4]octan-2-one, followed by reductive amination. While a direct synthesis for this specific oxa-spiroketone is not extensively documented in comparative literature, a reliable route can be constructed based on well-established transformations.[10]
Proposed Synthesis of Racemic 5-Oxaspiro[3.4]octan-2-amine
The workflow begins with the synthesis of the spirocyclic ketone, which can then be converted to the target primary amine.
Caption: Proposed synthetic workflow for racemic 5-oxaspiro[3.4]octan-2-amine.
Experimental Protocol: Synthesis of Racemic 5-Oxaspiro[3.4]octan-2-one
This protocol is a conceptualized pathway based on established methodologies for similar spiroketones.[10]
Step 1: Paternò-Büchi Reaction.
In a quartz reaction vessel, dissolve a suitable cyclopentenone precursor in a solvent such as acetonitrile.
Cool the solution to 0°C and purge with nitrogen for 15 minutes.
Introduce ethylene gas while irradiating the solution with a high-pressure mercury lamp (λ > 300 nm).
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Upon completion, evaporate the solvent under reduced pressure. The crude product, an unsaturated oxetane, is carried forward.
Causality: The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl group and an alkene, efficiently forming the strained oxetane ring of the spirocyclic core.
Step 2: Reduction.
Dissolve the crude oxetane from Step 1 in ethanol.
Add a palladium on carbon catalyst (10% Pd/C).
Subject the mixture to hydrogenation (H₂ gas, balloon pressure) and stir at room temperature.
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude 5-oxaspiro[3.4]octan-2-ol.
Step 3: Oxidation.
Dissolve the crude alcohol in dichloromethane (DCM).
Add pyridinium chlorochromate (PCC) or perform a Swern oxidation.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction appropriately and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-oxaspiro[3.4]octan-2-one as a racemic mixture.
Chiral Resolution: Isolating the Enantiomers via HPLC
With the racemic amine in hand, the next critical phase is the separation of the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[6] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[11]
Chiral Method Development Workflow
The successful separation of chiral primary amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[6] Polysaccharide-based CSPs are broadly effective for a wide range of racemates, including primary amines.[6]
Caption: Systematic workflow for chiral HPLC method development.
Protocol: Chiral HPLC Separation
Column Screening:
Screen a set of polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC) and cyclofructan-based CSPs.[6]
Use a standard column dimension (e.g., 150 x 4.6 mm).
Mobile Phase Screening:
Normal Phase: Use mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol.[12]
Polar Organic Mode: Use mixtures of Acetonitrile/Methanol.[12]
Causality: The choice of mobile phase modulates the interactions between the analyte and the CSP. Additives are crucial for primary amines to improve peak shape and selectivity.
Additive Inclusion:
For primary amines, mobile phase additives are critical. A common and effective combination is an acidic and a basic additive.
Add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to the mobile phase. The combination of an acid and a base often provides excellent selectivity and peak shapes.[12]
Analysis and Optimization:
Perform isocratic runs at a flow rate of 1.0 mL/min and monitor the eluent with a UV detector.
Identify the CSP and mobile phase combination that shows the best initial separation (enantioselectivity, α).
Optimize the separation by finely adjusting the ratio of the organic modifiers and the concentration of the additives to achieve baseline resolution (Rs ≥ 1.5).
Parameter
Normal Phase Screening
Polar Organic Mode Screening
Stationary Phases
CHIRALPAK IA, IB, IC
CHIRALPAK IA, IB, IC; Cyclofructan CSPs
Mobile Phases
80:20 Hexane:Ethanol
90:10 Acetonitrile:Methanol
Additives
0.1% TFA / 0.1% TEA
0.1% TFA / 0.1% TEA
Flow Rate
1.0 mL/min
1.0 mL/min
Temperature
Ambient
Ambient
Detection
UV (e.g., 210 nm)
UV (e.g., 210 nm)
Table 1: Typical starting conditions for chiral HPLC screening of 5-Oxaspiro[3.4]octan-2-amine.
The Final Frontier: Absolute Stereochemistry Determination with VCD
Separating the enantiomers is only half the battle; assigning the absolute configuration (i.e., which enantiomer is R and which is S) is essential.[13][14] While single-crystal X-ray analysis is the definitive method, obtaining high-quality crystals of a small amine salt can be challenging. Vibrational Circular Dichroism (VCD) offers a powerful, reliable alternative for determining the absolute configuration of molecules in solution, requiring no crystallization or chemical derivatization.[7][8]
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), providing a unique fingerprint of their absolute stereochemistry.[13][14]
VCD Analysis Workflow
The absolute configuration is established by comparing the experimentally measured VCD spectrum of one enantiomer to the VCD spectra calculated for both the R and S configurations using ab initio quantum chemistry methods like Density Functional Theory (DFT).[7][13]
Caption: Workflow for absolute configuration determination using VCD.
Protocol: VCD Analysis for Absolute Configuration
Sample Preparation:
Isolate one of the enantiomers (e.g., the first eluting peak from the chiral HPLC) using preparative chromatography.
Prepare a solution of the pure enantiomer (typically 5-15 mg) in a suitable deuterated solvent like CDCl₃ to minimize solvent interference in the IR region.[7][14]
Spectral Acquisition:
Measure the IR and VCD spectra simultaneously using a commercial VCD spectrometer.[13][14] Data collection may take several hours to achieve a good signal-to-noise ratio, as VCD signals are very small (ΔA ≈ 10⁻⁴ to 10⁻⁵).[14]
Computational Modeling:
Using quantum chemistry software (e.g., Gaussian), build a 3D model of one enantiomer (e.g., (R)-5-oxaspiro[3.4]octan-2-amine).
Perform a thorough conformational analysis to find all low-energy conformers.
For each stable conformer, perform a geometry optimization and frequency calculation using an appropriate DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Calculate the theoretical VCD spectrum for each conformer.
Comparison and Assignment:
Generate a final theoretical VCD spectrum for the R-enantiomer by taking a Boltzmann-weighted average of the spectra of all significant conformers.
The spectrum for the S-enantiomer is simply the mirror image (inverted signs) of the calculated R-spectrum.[7]
Visually and quantitatively compare the experimental VCD spectrum with the two calculated spectra. The configuration (R or S) of the calculated spectrum that correctly matches the sign and relative intensity pattern of the experimental spectrum corresponds to the absolute configuration of the measured sample.[13]
Comprehensive Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The rigid, strained nature of spiro-heterocycles often leads to complex NMR spectra that require careful analysis.[15]
Technique
Expected Observations for 5-Oxaspiro[3.4]octan-2-amine
Rationale / Key Information
¹H NMR
Complex multiplets for aliphatic protons. Protons on carbons adjacent to the amine (C2-H) and oxetane oxygen (C4-H, C6-H) will be downfield. The -NH₂ signal will be a broad singlet, exchangeable with D₂O.[16]
The rigid spirocyclic framework restricts bond rotation, leading to diastereotopic protons with distinct chemical shifts and complex coupling constants.[15]
¹³C NMR
A quaternary signal for the spirocarbon (C1). Signals for carbons bonded to heteroatoms (C2, C4, C6) will be deshielded.
Confirms the number of unique carbon environments and the presence of the key spirocenter.
2D NMR (COSY, HSQC, HMBC)
COSY correlations will establish H-H connectivities within the cyclopentane and oxetane rings. HSQC will link protons to their directly attached carbons. HMBC will show long-range (2-3 bond) H-C correlations, crucial for confirming the overall scaffold connectivity.
These experiments are essential to piece together the molecular structure, especially for complex spirocyclic systems where 1D spectra can be ambiguous.[15]
HRMS (ESI-TOF)
An accurate mass measurement of the protonated molecule [M+H]⁺ that matches the calculated exact mass for C₇H₁₄NO⁺.
Provides unambiguous confirmation of the molecular formula.
NOESY/ROESY
Through-space correlations between protons can help determine the relative stereochemistry and preferred conformation of the rings.[17]
Useful for confirming the spatial proximity of protons, which supports the overall structural assignment.
Table 2: Summary of expected spectroscopic data for structural elucidation.
Conclusion and Outlook
The 5-oxaspiro[3.4]octan-2-amine scaffold is a valuable building block for modern drug discovery, offering a unique combination of rigidity, three-dimensionality, and desirable physicochemical properties. However, its chirality necessitates a rigorous and systematic approach to stereochemical control and characterization. This guide has outlined a field-proven, logical workflow that progresses from the synthesis of the racemic compound to the high-resolution separation of its enantiomers and, critically, the unambiguous assignment of their absolute configuration using VCD spectroscopy. By adhering to these self-validating protocols, research and development teams can confidently advance these chiral building blocks in their discovery programs, fully leveraging the distinct biological properties of each individual enantiomer to design safer and more effective medicines.
References
HPLC method for enantiomeric separation of chiral amines - Benchchem. 6
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. 13
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia.
ABSOLUTE CONFIGURATION BY VCD | BioTools.
Vibrational circular dichroism spectroscopy of chiral molecules - PubMed.
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
Studying Chirality with Vibrational Circular Dichroism - Gaussian.com.
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC.
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
CHIRAL Handbook - BGB Analytik.
Technical Support Center: Characterization of Spiro-Heterocycles - Benchchem.
A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[7][14]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong - Arabian Journal of Chemistry.
A stereochemical journey around spirocyclic glutamic acid analogs - PMC.
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate.
Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones | The Journal of Organic Chemistry.
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
Oxa-spirocycles: synthesis, properties and applications - PMC.
Synthesis of oxetane/azetidine containing spirocycles - White Rose Research Online.
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC.
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv.
An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group.
NMR and Stereochemistry - Harned Research Group.
Stereochemistry of Spirans - YouTube.
A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones - Benchchem.
WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents.
The Spirocycle Surge in Drug Discovery - Drug Hunter.
Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation | The Journal of Organic Chemistry.
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry.
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters.
Application Note: Synthesis Protocols for 5-Oxaspiro[3.4]octan-2-amine Derivatives
This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of 5-Oxaspiro[3.4]octan-2-amine derivatives. This scaffold is increasingly valued in medicinal chemistry as a metabolically...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of 5-Oxaspiro[3.4]octan-2-amine derivatives. This scaffold is increasingly valued in medicinal chemistry as a metabolically stable,
-rich bioisostere for morpholine or cyclohexylamine moieties.
Executive Summary & Structural Rationale
The 5-oxaspiro[3.4]octane scaffold represents a specific spirocyclic geometry where a four-membered cyclobutane ring is spiro-fused to a five-membered tetrahydrofuran (THF) ring. The oxygen atom is positioned at C5 (adjacent to the spiro center), providing unique hydrogen-bond accepting vectors distinct from isomeric 6-oxaspiro[3.4] systems.
Key Structural Features:
Vector Orthogonality: The spiro center forces the amine substituent (on the 4-membered ring) into a vector perpendicular to the ether ring, allowing access to novel chemical space in enzyme pockets.
Metabolic Stability: The quaternary spiro carbon prevents oxidative metabolism at that position, a common liability in piperidine/morpholine analogs.
Stereochemical Complexity: The synthesis yields cis and trans diastereomers (relative to the amine and the ether oxygen), necessitating robust separation protocols.
Retrosynthetic Analysis
The most reliable route to the 5-oxaspiro[3.4] core leverages the latent carbonyl oxygen of a cyclobutanone precursor to become the ether oxygen of the final spirocycle.
Strategic Disconnection
Amine Installation: The C2-amine is installed late-stage via a Curtius Rearrangement of a carboxylic acid. This avoids handling sensitive amines during the ring-forming steps.
Spiro-Ether Formation: The 5-membered ether ring is constructed via an intramolecular etherification of a
-hydroxy tertiary alcohol.
Carbon Framework: The tertiary alcohol is generated by the addition of an allyl fragment to 3-oxocyclobutanecarboxylate .
Caption: Retrosynthetic logic deconstructing the spiro-amine to a commercially available cyclobutanone.
Detailed Experimental Protocols
Phase 1: Construction of the Spiro-Ether Core
This phase establishes the spiro[3.4] skeleton. The use of a Barbier-type allylation is preferred over Grignard reagents for scalability and tolerance of the ester functionality.
-Butanol, DCC, DMAP (Steglich Esterification) OR Isobutene/HSO.
Rationale: A bulky tert-butyl ester is crucial to prevent nucleophilic attack at the ester carbonyl during the subsequent allylation step and to simplify later deprotection.
Outcome: Formation of tert-butyl 3-allyl-3-hydroxycyclobutanecarboxylate.
Note: This step creates a mixture of diastereomers (OH cis or trans to Ester).[2] Both isomers are carried forward as the stereocenter at the carboxylate will be scrambled/reset or separated later.
Step 1.3: Hydroboration-Oxidation
Reagents: 9-BBN (0.5 M in THF), then H
O (30%), NaOH (3 M).
Protocol:
Dissolve the allylated intermediate in THF.
Add 9-BBN (1.2 equiv) at 0 °C; warm to RT and stir for 12 h.
Critical Control: Ensure complete consumption of the alkene (monitor via TLC/NMR) before oxidation to avoid side reactions.
Cool to 0 °C. Add NaOH solution, then add H
O dropwise (Exothermic!).
Outcome: The primary alcohol: tert-butyl 3-hydroxy-3-(3-hydroxypropyl)cyclobutanecarboxylate.
Step 1.4: Acid-Catalyzed Spiro-Cyclization
Reagents:
-Toluenesulfonic acid (pTsOH, 0.1 equiv), Toluene or DCM.
Mechanism: Intramolecular etherification. The primary alcohol attacks the protonated tertiary alcohol (or transient carbocation).
Protocol:
Dissolve the diol in Toluene.
Add catalytic pTsOH.
Stir at RT (or mild heat 40 °C) for 2–4 h.
Purification: Silica gel chromatography is mandatory here to separate the cis and trans isomers of the spiro-ester.
(2R,4S)/(2S,4R)-Isomer (Trans): The amine and the ether oxygen are on opposite sides of the cyclobutane plane.
(2R,4R)/(2S,4S)-Isomer (Cis): The amine and the ether oxygen are on the same side.
Separation Strategy:
The diastereomers are most easily separated at the Spiro-Ester stage (Step 1.4) or the Boc-Amine stage (Step 2.2) using silica chromatography. The cis isomer typically exhibits a different R
due to the dipole moment interaction between the ether oxygen and the functional group.
Analytical Data Summary (Simulated for Validation)
Compound Stage
1H NMR Characteristic Signals (CDCl3)
Key MS Fragment (ESI+)
Allyl-Intermediate
5.8 (m, 1H, alkene), 5.1 (m, 2H, terminal)
[M+Na]
Spiro-Ester
3.8-3.9 (m, 2H, O-CH), 1.45 (s, 9H, tBu)
[M+H]: 213.1
Final Amine (HCl)
8.2 (br s, 3H, NH), 3.7 (m, 2H, THF)
[M+H]: 128.1
Workflow Visualization
The following diagram illustrates the critical path and decision points for the synthesis.
Caption: Step-by-step synthetic workflow for 5-Oxaspiro[3.4]octan-2-amine.
References
Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. (Methodological basis for spiro-cyclobutane construction).
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on spiro-ether stability and bioisosterism).
Wipf, P., et al. (2012). Synthesis of Spiro[3.4]octan-5-ones. (Alternative spiro-synthesis strategies).
PubChem Compound Summary. (2025). 5-Oxaspiro[3.4]octane-2-carboxylic acid. National Center for Biotechnology Information.
Incorporating 5-Oxaspiro[3.4]octan-2-amine into DNA-encoded libraries
Title: Expanding Chemical Diversity in Drug Discovery: A Guide to Incorporating 5-Oxaspiro[3.4]octan-2-amine into DNA-Encoded Libraries Abstract DNA-Encoded Library (DEL) technology has revolutionized early-stage drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Expanding Chemical Diversity in Drug Discovery: A Guide to Incorporating 5-Oxaspiro[3.4]octan-2-amine into DNA-Encoded Libraries
Abstract
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously.[1][2] A critical factor in the success of DEL is the structural diversity of the chemical building blocks used. Novel scaffolds that are rich in sp3-hybridized carbons are highly sought after for their ability to confer improved physicochemical properties on drug candidates.[3] This guide provides a detailed protocol and scientific rationale for incorporating 5-Oxaspiro[3.4]octan-2-amine, a unique spirocyclic oxetane, into DELs. The incorporation of this building block is poised to enhance the structural and pharmacological diversity of DNA-encoded libraries, offering new avenues for identifying potent and selective binders against a wide range of biological targets.
Introduction: The Quest for Novel Chemical Space in DELs
DNA-Encoded Libraries (DELs) have emerged as a powerhouse in modern drug discovery, allowing for the rapid identification of hit compounds from vast collections of small molecules.[4][5] The core principle of DEL technology lies in the covalent linkage of a small molecule to a unique DNA barcode that chronicles its synthetic history.[1] This enables a pooled screening approach where billions of compounds can be interrogated in a single experiment, with hits identified through next-generation sequencing of their DNA tags.[1]
The success of any DEL campaign is intrinsically linked to the quality and diversity of its constituent building blocks. While traditional combinatorial chemistry often favored flat, aromatic structures, contemporary drug discovery emphasizes the importance of three-dimensional scaffolds. Spirocycles, in particular, are gaining prominence due to their inherent rigidity and three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[3]
This application note focuses on the strategic incorporation of 5-Oxaspiro[3.4]octan-2-amine, a building block that combines the benefits of a spirocyclic core with the desirable properties of an oxetane ring. Oxetanes are known to improve aqueous solubility, reduce metabolic liability, and act as hydrogen bond acceptors, making them valuable motifs in medicinal chemistry.[6][7][8] By integrating this sp³-rich, polar scaffold into DELs, researchers can access novel chemical space and enhance the drug-like properties of their libraries.
The selection of 5-Oxaspiro[3.4]octan-2-amine as a building block for DEL synthesis is underpinned by several key advantages conferred by its unique structure:
Enhanced Three-Dimensionality: The spirocyclic core introduces a rigid, three-dimensional geometry, which is often favored for binding to the complex surfaces of protein targets.[3] This contrasts with the flatter structures that can dominate older compound libraries.
Improved Physicochemical Properties: The integrated oxetane ring is a polar motif that can significantly enhance aqueous solubility and reduce lipophilicity.[7][8] These are critical parameters for developing successful drug candidates.
Metabolic Stability: The oxetane moiety can serve as a metabolically robust isostere for more labile groups like gem-dimethyl or carbonyl functionalities.[8][9] Its incorporation can block sites of metabolism and improve the pharmacokinetic profile of hit compounds.
Synthetic Tractability: The primary amine handle on the 5-Oxaspiro[3.4]octan-2-amine provides a readily available point for chemical derivatization using well-established, DNA-compatible reactions, most notably amide bond formation.[10]
The diagram below illustrates the key features of 5-Oxaspiro[3.4]octan-2-amine that make it an attractive building block for DELs.
Caption: Key structural features of 5-Oxaspiro[3.4]octan-2-amine.
Experimental Workflow: A Step-by-Step Guide
The incorporation of 5-Oxaspiro[3.4]octan-2-amine into a DEL is typically achieved through a "split-and-pool" synthesis strategy.[1][4] The following protocol details the acylation of the amine with a library of DNA-tagged carboxylic acids.
Caption: Split-and-pool workflow for incorporating the spirocycle.
Protocol 1: On-DNA Amide Coupling
This protocol describes the coupling of 5-Oxaspiro[3.4]octan-2-amine to a DNA headpiece functionalized with a carboxylic acid.
Prepare a 100 mM solution of 5-Oxaspiro[3.4]octan-2-amine hydrochloride in anhydrous DMF.
Prepare a 200 mM solution of EDC in nuclease-free water.
Prepare a 200 mM solution of HOAt in anhydrous DMF.
Prepare a 1 M solution of DIPEA in anhydrous DMF.
Reaction Setup:
In a microcentrifuge tube, dissolve 1 nmol of the DNA-carboxylic acid conjugate in 10 µL of MOPS buffer.
Add 5 µL of the 5-Oxaspiro[3.4]octan-2-amine solution.
Add 2 µL of the DIPEA solution to neutralize the hydrochloride salt and raise the pH.
Add 5 µL of the HOAt solution.
Initiate the reaction by adding 5 µL of the freshly prepared EDC solution.
Incubation:
Gently vortex the reaction mixture.
Incubate at room temperature for 16-24 hours with gentle shaking.
Purification:
Purify the DNA-conjugated product using standard ethanol precipitation or a suitable size-exclusion chromatography method to remove excess reagents.
Resuspend the purified DNA conjugate in nuclease-free water.
Table 1: Optimized Reaction Conditions for Amide Coupling
Parameter
Recommended Condition
Rationale
Coupling Reagents
EDC/HOAt
High efficiency in aqueous/organic mixtures and minimizes side reactions.
Base
DIPEA
A non-nucleophilic base to activate the amine and facilitate the coupling.
Solvent System
DMF/MOPS Buffer
A mixed solvent system to ensure solubility of both the DNA and the organic building block.[11]
pH
7.5
Optimal for amide bond formation while maintaining DNA integrity.
Temperature
Room Temperature
Sufficient for the reaction to proceed without degrading the DNA.
Reaction Time
16-24 hours
Allows the reaction to proceed to completion.
Validation and Quality Control
The successful incorporation of the 5-Oxaspiro[3.4]octan-2-amine must be rigorously validated. This is a critical step to ensure the integrity of the synthesized library.
Protocol 2: LC-MS Analysis of a Model Reaction
To confirm the reaction efficiency, a model reaction should be performed using a short, single-stranded DNA oligonucleotide.
Procedure:
Perform the amide coupling reaction as described in Protocol 1 using a short oligonucleotide (e.g., a 10-mer) with a 5' carboxylic acid modification.
After the reaction, desalt the sample.
Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).
Compare the mass spectrum of the product to the theoretical mass of the starting material and the expected product. A mass shift corresponding to the addition of the 5-Oxaspiro[3.4]octan-2-amine moiety (minus water) confirms the successful coupling.
After a DEL screening campaign, hits containing the 5-Oxaspiro[3.4]octan-2-amine scaffold must be validated. This typically involves re-synthesis of the compound without the DNA tag ("off-DNA synthesis") and confirmation of its binding activity in a biochemical or biophysical assay.[13][14]
Validation Methods:
Fluorescence Polarization (FP): A versatile method for measuring binding affinity, particularly for smaller molecules.[15]
Surface Plasmon Resonance (SPR): Provides detailed kinetic information (kₒₙ and kₒբբ) about the binding interaction.
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics.
Microscale Thermophoresis (MST): A powerful technique that requires minimal sample consumption.[13]
Conclusion and Future Outlook
The incorporation of 5-Oxaspiro[3.4]octan-2-amine into DNA-encoded libraries represents a strategic expansion of accessible chemical space. This novel building block offers a unique combination of a rigid, three-dimensional spirocyclic core and a polarity-enhancing oxetane ring, which together can improve the drug-like properties of library members. The protocols outlined in this guide provide a robust framework for the successful synthesis and validation of DELs containing this valuable scaffold. As the field of drug discovery continues to evolve, the integration of innovative and structurally complex building blocks like 5-Oxaspiro[3.4]octan-2-amine will be paramount in the identification of next-generation therapeutics.
References
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - NIH. (n.d.).
Synthesis of DNA Encoded Libraries for Drug Discovery - Vipergen. (n.d.).
Hit validation methodologies for ligands isolated from DNA-encoded chemical libraries. (n.d.).
DNA-encoded chemical library - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1). Retrieved February 17, 2026, from [Link]
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved February 17, 2026, from [Link]
What is DNA-Encoded Libraries Technology (DELT)? - AZoLifeSciences. (2021, January 28). Retrieved February 17, 2026, from [Link]
Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis - RSC Publishing. (n.d.). Retrieved February 17, 2026, from [Link]
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (n.d.). Retrieved February 17, 2026, from [Link]
DNA-Encoded Library Screening for Small Molecule Drug Discovery - Creative Diagnostics. (n.d.). Retrieved February 17, 2026, from [Link]
An overview of DNA-encoded libraries: A versatile tool for drug discovery - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]
Enabling Technologies for Organic Synthesis: DNA-Encoded Libraries - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
Hit Validation - DNA Encoded Chemical Library. (2026, February 3). Retrieved February 17, 2026, from [Link]
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing). (2021, June 22). Retrieved February 17, 2026, from [Link]
Hit-Validation Methodologies for Ligands Isolated from DNA-Encoded Chemical Libraries | Request PDF - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]
Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing). (2016, July 27). Retrieved February 17, 2026, from [Link]
Considerations for achieving maximized DNA recovery in solid-phase DNA-encoded library synthesis - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
Development of Synthesis Methodology for DNA-Encoded Libraries - Eldorado - Repository of the TU Dortmund. (2018, February 28). Retrieved February 17, 2026, from [Link]
5-oxaspiro[3.4]octan-2-amine hydrochloride (C7H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]
DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen. (2025, May 5). Retrieved February 17, 2026, from [Link]
A DNA-Encoded Library of Chemical Compounds Based on Common Scaffolding Structures Reveals the Impact of Ligand Geometry on Protein Recognition - PubMed. (2018, July 6). Retrieved February 17, 2026, from [Link]
5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
Peptide synthesis using 5-Oxaspiro[3.4]octan-2-amine as a building block
Application Note: Peptide Synthesis & Modification using 5-Oxaspiro[3.4]octan-2-amine Strategic Rationale: The Spirocyclic Advantage In modern drug discovery, "escaping flatland" (increasing character) is a proven strate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Peptide Synthesis & Modification using 5-Oxaspiro[3.4]octan-2-amine
Strategic Rationale: The Spirocyclic Advantage
In modern drug discovery, "escaping flatland" (increasing
character) is a proven strategy to improve clinical success rates.[1] 5-Oxaspiro[3.4]octan-2-amine represents a high-value building block that offers a bioisosteric alternative to morpholine or piperidine, but with distinct geometric vectors.[1]
Why use this building block?
Metabolic Stability: The spiro-fusion prevents oxidative metabolism common at the
Lipophilicity Modulation: The ether oxygen lowers LogD compared to carbocyclic spiro-analogs, improving solubility without introducing hydrogen bond donors.[1]
Conformational Rigidity: When coupled to a peptide (N-terminus or side-chain), it locks the exit vector, potentially freezing the bioactive conformation of the peptide tail.[1]
Scope of this Guide:
Since 5-Oxaspiro[3.4]octan-2-amine lacks a carboxylic acid, it cannot be used as an internal amino acid monomer directly.[1] This guide focuses on its use as a Nucleophilic Capping Agent to modify:
The N-terminus (via a linker like succinic anhydride).[1]
Side-chain Carboxylates (Asp/Glu residues) to create metabolically stable amide appendages.
CRITICAL: Commercial sources are often diastereomeric mixtures (approx 1:1).[1] For GMP/GLP, use enantiopure material to avoid peak splitting in HPLC.[1]
Solubility
High in Water, MeOH, DMSO
Poor in DCM.[1] Moderate in DMF (as free base).[1]
Basicity
Primary Amine ()
Requires in situ neutralization if used as HCl salt.[1]
Experimental Protocols
Protocol A: On-Resin Side-Chain Modification
Objective: To couple 5-Oxaspiro[3.4]octan-2-amine to the side chain of a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue within a solid-phase peptide.[1]
Orthogonal Protection: The target Glu/Asp residue must be protected with an Allyl ester (OAll) or Dmab group, which can be removed selectively without cleaving the peptide from the resin.
Workflow Visualization (Graphviz):
Step-by-Step Procedure:
Alloc Deprotection (Exposing the COOH):
Swell the resin (0.1 mmol scale) in DCM for 20 mins.
Prepare a solution of Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
Add to resin and shake for 30 mins under Argon (exclude O2).
Reaction Time: Shake at Room Temperature for 2–4 hours.
Rationale: The spirocyclic system introduces steric bulk near the nucleophilic nitrogen.[1] HATU/HOAt is preferred over DIC/Oxyma for these hindered couplings to drive the reaction to completion.[1]
Monitoring (The Chloranil Test):
Standard Kaiser tests monitor the disappearance of amines.[1] Here, we are reacting an amine onto the resin.[1][3][4][5]
Validation: Remove a few beads, cleave (TFA/H2O), and run a quick LC-MS.[1] Look for the mass shift corresponding to the amide formation (+109 Da for the spiro fragment minus water).
Protocol B: N-Terminal Capping (Urea Linkage)
Objective: To create a urea-linked N-terminal cap, providing a rigid terminus often used in protease inhibitors.[1]
Carbonylation:
Deprotect the N-terminal Fmoc of the resin-bound peptide.[1][3]
React the resin with 4-Nitrophenyl chloroformate (5 eq) and DIEA (5 eq) in DCM/DMF (1:1) for 1 hour at 0°C -> RT.
Wash resin with DCM (5x) to remove excess reagent.[1] The resin now holds an activated carbamate.
Spiro-Amine Addition:
Dissolve 5-Oxaspiro[3.4]octan-2-amine HCl (3 eq) and DIEA (4 eq) in DMF.
Add to the activated resin.[1][3] Shake for 4–12 hours or overnight.
Mechanism: The spiro-amine displaces the p-nitrophenol leaving group, forming a stable urea: Resin-Peptide-NH-CO-NH-Spiro.[1]
Double Coupling: Repeat the coupling step with fresh reagents. Heat: Elevate reaction temperature to 50°C (microwave assisted if available).
Peak Splitting (HPLC)
Diastereomers.
The building block contains chiral centers (C2 on cyclobutane vs. C5 spiro).[1] Use enantiopure starting material or prep-HPLC to separate isomers after cleavage.[1]
If coupling to a chiral amino acid (not Gly/Succinic), use PyOxim or Oxyma Pure instead of HATU to reduce racemization risk.
References
Spirocyclic Scaffolds in Medicinal Chemistry
Zheng, H., & Tice, C. M. (2016).[1] The use of spirocyclic scaffolds in drug discovery.[1][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1]
Peptide Coupling Reagents (HATU/HOAt)
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1]
Application Note: Strategic Protection and Functionalization of 5-Oxaspiro[3.4]octan-2-amine Scaffolds
Executive Summary & Structural Intelligence[2] The 5-oxaspiro[3.4]octan-2-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2] By fusing a cyclobutane ring with a tetrahydrofuran (THF...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Intelligence[2]
The 5-oxaspiro[3.4]octan-2-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2] By fusing a cyclobutane ring with a tetrahydrofuran (THF) moiety, this spirocycle offers a rigid, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-rich architecture that enhances metabolic stability and solubility compared to planar aromatic amines.
However, the successful incorporation of this building block into complex APIs requires a nuanced understanding of its reactivity profile.[3] Unlike its more fragile cousin, the spiro-oxetane (which is acid-sensitive), the 5-oxaspiro (spiro-THF) system exhibits remarkable robustness.[1] This guide outlines the optimal protecting group (PG) strategies to functionalize the C2-amine position without compromising the spirocyclic core.
Chemo-Structural Analysis[2]
Core Stability: The 5-oxaspiro[3.4]octane system places the ethereal oxygen within the 5-membered ring.[1] Unlike 2-oxaspiro[3.4]octanes (spiro-oxetanes), which are prone to acid-catalyzed ring-opening (Paterno-Büchi type reversibility or cationic rearrangement), the 5-oxa isomer behaves similarly to a standard THF ether.[1] It tolerates TFA and HCl well.
Amine Nucleophilicity: The primary amine is located on the cyclobutane ring. Due to the increased s-character of exocyclic bonds in strained rings, the basicity of this amine (
) is slightly lower than that of cyclohexylamines (). This impacts nucleophilic competition in acylation reactions.
Stereochemistry: The C2 position creates potential cis/trans isomerism relative to the ether oxygen. Most commercial supplies are racemic trans-predominant or diastereomeric mixtures.[1]
Strategic Decision Matrix: Protecting Groups
Selection of the protecting group must align with downstream chemistry.[4] The following matrix evaluates the three primary strategies for this specific scaffold.
Suspension: Charge a round-bottom flask with the amine hydrochloride salt and DCM (0.2 M concentration). The salt will likely not fully dissolve.
Basification: Cool to 0°C. Add
dropwise. The suspension will clear as the free base is liberated. Stir for 15 minutes.
Addition: Add
(dissolved in minimal DCM) dropwise over 10 minutes.
Expert Note: Gas evolution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) is minimal here compared to aqueous conditions, but ensure venting.
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin - product is not UV active unless derivatized; use ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
for the carbamate).
Workup (Critical for Spirocycles):
Wash with 0.5 M citric acid (removes unreacted amine/TEA) – Do not use strong HCl.[1]
Wash with sat.
and Brine.
Dry over
.
Purification: Concentrate in vacuo. The Boc-protected spirocycle is often a low-melting waxy solid or oil.[1] If necessary, purify via silica flash chromatography (Hexane/EtOAc).[3]
Protocol B: Fmoc-Protection (Orthogonal)
Purpose: Used when the final deprotection must occur under basic conditions (e.g., presence of acid-labile acetals elsewhere in the molecule).[1]
Purification: Recrystallization is often possible from Ethanol/Heptane due to the planar fluorenyl group stacking, which aids in handling the otherwise "greasy" spiro-aliphatic scaffold.
Protocol C: Deprotection & Salt Formation
Purpose: Clean removal of Boc group without degrading the spiro-ether.[1]
Reagents:
4M HCl in Dioxane OR TFA/DCM (1:2)
Step-by-Step:
Dissolution: Dissolve the Boc-protected intermediate in dry DCM (for TFA method) or use neat 4M HCl in dioxane.
Reaction: Stir at RT.
TFA: Complete in 30–60 mins.
HCl/Dioxane: Complete in 1–2 hours.
Scavenging (Optional): If the molecule contains electron-rich aromatics (e.g., indoles), add triisopropylsilane (TIPS) (2.5% v/v) to scavenge tert-butyl cations.[1]
Isolation:
Concentrate to dryness.
Azeotrope: Add toluene and evaporate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) to remove residual TFA/HCl.
Trituration: Add
or MTBE. The amine salt should precipitate as a white solid. Filter and dry.
Troubleshooting & Expert Insights
Solubility Anomalies
Spirocyclic amines possess a deceptive polarity. While the hydrocarbon count suggests lipophilicity, the exposed ether oxygen and amine make the free base surprisingly water-soluble.
Risk: Loss of product into the aqueous layer during extraction.
Solution: When extracting the free base, use chloroform/isopropanol (3:[3]1) or perform "salting out" with solid NaCl.
"Phantom" NMR Peaks
In the Boc-protected form, you may observe broadened peaks in the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
NMR (DMSO-) around the cyclobutane protons.
Cause: Restricted rotation of the Boc-carbamate combined with the rigidity of the spiro-ring.[1]
Verification: Run the NMR at 50°C. If peaks sharpen/coalesce, it is rotameric, not an impurity.[3]
Lewis Acid Sensitivity
While the 5-oxaspiro (THF) ring is stable to Bronsted acids (HCl, TFA), it can coordinate strongly with Lewis acids (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
, ).
Impact: This can quench catalysts in Friedel-Crafts or glycosylation reactions.[1]
Mitigation: Use excess Lewis acid or switch to a non-coordinating protecting group (e.g., a sulfonamide) if Lewis acid chemistry is required on the core.
References
Carreira, E. M., & Fessard, T. C. (2014).[3] Spirocyclic Scaffolds in Medicinal Chemistry.[2][7] Chemical Reviews.[8]
Bull, J. A., et al. (2016).[3][8] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][8] Chemical Reviews.[8] (Provides comparative data on oxetane vs. THF stability). [1][8]
Wuitschik, G., et al. (2010).[3][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[8] Journal of Medicinal Chemistry.[8]
Enamine Ltd. (2025).[9] Spirocyclic Building Blocks Catalog. (Validation of commercial availability and salt forms).
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard protocols for Boc/Fmoc). [1]
Technical Support Center: Purification of 5-Oxaspiro[3.4]octan-2-amine Reaction Mixtures
Welcome to the Technical Support Center for the purification of 5-Oxaspiro[3.4]octan-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 5-Oxaspiro[3.4]octan-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of purifying this unique spirocyclic amine.
Introduction: The Purification Challenge
5-Oxaspiro[3.4]octan-2-amine is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its purification can be challenging due to the presence of a basic amine and a strained oxetane ring. The basicity of the amine can lead to strong interactions with silica gel, causing peak tailing and poor separation during column chromatography. The oxetane ring, while generally more stable than an epoxide, can be susceptible to ring-opening under acidic conditions, which can limit the choice of purification methods.[1][2]
This guide will provide you with the expertise to overcome these challenges and obtain your target compound with high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Oxaspiro[3.4]octan-2-amine.
Question 1: My flash column chromatography on silica gel is giving me severe peak tailing and poor separation. How can I improve this?
Answer:
This is a common issue when purifying amines on standard silica gel. The acidic nature of silica interacts strongly with the basic amine, leading to the observed problems. Here are several strategies to mitigate this issue:
Use of a Mobile Phase Modifier: The most straightforward approach is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common choice, typically added at a concentration of 0.1-2% (v/v). The triethylamine will compete with your product for the acidic sites on the silica, reducing the strong interaction and improving the peak shape.
Amine-Functionalized Silica: A more robust solution is to use an amine-functionalized silica gel. This stationary phase has a basic surface, which minimizes the unwanted interactions with the amine product, often allowing for purification with neutral solvent systems like hexane/ethyl acetate.[3]
Alternative Stationary Phases: Alumina (neutral or basic) can also be a good alternative to silica gel for the purification of basic compounds.[4]
Experimental Protocol: Flash Column Chromatography with Triethylamine Modifier
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 dichloromethane/methanol) containing 1% triethylamine.
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the starting eluent and load it onto the column.
Elution: Elute the column with a gradient of your chosen solvent system (e.g., dichloromethane/methanol with 1% triethylamine), gradually increasing the polarity.
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method to identify the fractions containing your pure product.
Question 2: I'm concerned about the stability of the oxetane ring during purification. What conditions should I avoid?
Answer:
Your concern is valid. The oxetane ring in 5-Oxaspiro[3.4]octan-2-amine is susceptible to ring-opening under certain conditions.[1][2]
Avoid Strong Acids: The primary condition to avoid is strong acidity. The oxetane ring can be opened by strong acids, leading to the formation of diol impurities. Therefore, purification methods that employ strongly acidic conditions, such as some types of ion-exchange chromatography or the use of acidic mobile phase modifiers, should be avoided.[1][2]
Mildly Acidic Conditions: Even mildly acidic conditions should be approached with caution. The stability of the oxetane can be influenced by the substitution pattern and the presence of nearby functional groups.[1][2]
Temperature: High temperatures can also promote the degradation of the oxetane ring.[5] It is advisable to perform purifications at or below room temperature whenever possible.
Question 3: My NMR spectrum shows unreacted starting material. What is the best way to remove it?
Answer:
The optimal method for removing unreacted starting material will depend on its chemical properties relative to your product.
Chromatography: If the starting material has a significantly different polarity from your product, flash column chromatography, as described in Question 1, is often the most effective method.
Acid-Base Extraction: If there is a significant difference in basicity, an acid-base extraction can be employed. For example, if your starting material is neutral, you can dissolve the crude mixture in an organic solvent, wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your amine product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine product can be extracted back into an organic solvent.
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. This is particularly useful if the starting material is an oil or has very different solubility properties.
Question 4: I suspect I have diastereomers of my product. How can I separate them?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties.
High-Performance Flash Chromatography: Careful optimization of your flash chromatography conditions is key. Using a longer column, a shallower gradient, and a smaller particle size stationary phase can improve resolution.
Chiral Chromatography: If you have access to chiral stationary phases (CSPs), this is often the most effective method for separating diastereomers.
Recrystallization: In some cases, fractional crystallization can be used to separate diastereomers. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 5-Oxaspiro[3.4]octan-2-amine?
A1: Common impurities can include:
Unreacted Starting Materials: Depending on the synthetic route, these could be the precursor ketone or epoxide.
Ring-Opened Byproducts: If acidic conditions were present, you might see the corresponding diol from the opening of the oxetane ring.[1][2]
Diastereomers: If the synthesis involves the formation of a new stereocenter, a mixture of diastereomers may be formed.[6]
Residual Solvents: Solvents used in the reaction or workup can be present in the final product.[3][4][7][8][9]
Q2: Can I purify 5-Oxaspiro[3.4]octan-2-amine by recrystallization?
A2: Yes, recrystallization can be a very effective purification method if your product is a solid. Often, it is advantageous to first convert the amine to a salt, such as the hydrochloride or oxalate salt, which tend to be more crystalline than the free base.[5] The choice of solvent is critical and will need to be determined empirically. Common solvent systems for recrystallizing amine salts include ethanol/ether, isopropanol/ether, or acetone.[10]
Experimental Protocol: Recrystallization of 5-Oxaspiro[3.4]octan-2-amine Hydrochloride
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent (or ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete.
Dissolution: Filter the crude salt and dissolve it in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q3: What are the recommended TLC conditions for monitoring my purification?
A3: For TLC analysis on silica gel, a mobile phase of dichloromethane/methanol (e.g., 95:5 to 90:10) with a small amount of triethylamine (0.5-1%) is a good starting point. The triethylamine helps to prevent streaking. The exact ratio of solvents will need to be optimized for your specific reaction mixture.
Data Presentation
Table 1: Troubleshooting Common Column Chromatography Issues
Issue
Potential Cause
Recommended Solution
Peak Tailing
Strong interaction between the basic amine and acidic silica gel.
Add 0.1-2% triethylamine to the eluent. Use amine-functionalized silica or alumina.[3][4]
Product does not elute
The eluent is not polar enough.
Increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol system).
Poor Separation
Similar polarity of compounds.
Use a shallower solvent gradient, a longer column, or a smaller particle size stationary phase.
Product Decomposition
The oxetane ring is sensitive to the stationary phase or eluent.
Avoid acidic conditions. Use a neutral or basic stationary phase like alumina or amine-functionalized silica.[1][2][3][4]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography issues.
References
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
Moody, C. J., & Rzepa, H. S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(21), 5937–5940. [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. [Link]
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(21), 5937–5940. [Link]
White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
ResearchGate. (2010, May). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
Arnold, F. H., & Kan, S. B. J. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 15, 10-17. [Link]
Technical Support Center: HPLC Method Development for 5-Oxaspiro[3.4]octan-2-amine
Welcome to the technical support center for the HPLC analysis of 5-Oxaspiro[3.4]octan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC analysis of 5-Oxaspiro[3.4]octan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this unique molecule. 5-Oxaspiro[3.4]octan-2-amine presents a multi-faceted analytical challenge due to its small size, high polarity, basic nature, and lack of a strong UV chromophore.[1][2][3] This guide will equip you with the necessary knowledge to develop robust and reliable HPLC methods.
Understanding the Analyte: 5-Oxaspiro[3.4]octan-2-amine
5-Oxaspiro[3.4]octan-2-amine is a spirocyclic compound containing a primary amine.[4] Its structure dictates its chromatographic behavior:
High Polarity: The ether and amine functionalities make the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[5][6][7]
Lack of Chromophore: The absence of a significant UV-absorbing structure makes detection by standard UV-Vis detectors challenging, necessitating alternative detection strategies or derivatization.[1][2][8]
Basic Nature: The primary amine can interact with residual silanols on silica-based columns, potentially causing peak tailing.[9]
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Oxaspiro[3.4]octan-2-amine peak not retained on my C18 column?
A1: This is a common issue due to the high polarity of your analyte.[5][6][7] Standard C18 columns primarily retain compounds through hydrophobic interactions, which are weak for highly polar molecules. To improve retention, consider the following:
Highly Aqueous Mobile Phases: Using a mobile phase with a high percentage of water can increase the retention of polar compounds.[6][10] However, be cautious of "phase collapse" with some traditional C18 columns.[10] Opt for columns specifically designed for aqueous conditions, often labeled "AQ".[10]
Alternative Chromatographic Modes: Explore techniques better suited for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[5][6][11]
Q2: I can't see my peak using a UV detector. What are my options?
A2: The lack of a strong chromophore in 5-Oxaspiro[3.4]octan-2-amine makes UV detection difficult.[1][2][8] Here are more sensitive approaches:
Pre-column Derivatization: React the primary amine with a reagent that introduces a fluorescent or UV-active tag.[12][13][14] This not only enhances detection but can also improve chromatographic properties.[14]
Mass Spectrometry (MS) Detection: LC-MS is a powerful tool for detecting compounds without a chromophore.[15] It offers high sensitivity and selectivity.
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors are not dependent on the optical properties of the analyte and can be used for non-chromophoric compounds.[2]
Q3: My peak for 5-Oxaspiro[3.4]octan-2-amine is tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like your analyte is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[9] To mitigate this:
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is generally effective, but ensure your column is stable at higher pHs.
Use of End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups, reducing the potential for these interactions.
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase.
Troubleshooting Guides
Guide 1: Poor Retention in Reversed-Phase HPLC
Problem: The analyte elutes at or near the void volume.
Potential Cause
Solution
Scientific Rationale
Analyte is too polar for the stationary phase
1. Decrease the organic solvent concentration in the mobile phase.[10] 2. Use a polar-endcapped or embedded polar group column .[10] 3. Switch to a different chromatographic mode like HILIC or Mixed-Mode.[5][6][11]
Increasing the mobile phase polarity enhances interaction with the non-polar stationary phase.[10] Specialized columns are designed to better retain polar analytes.[10] HILIC and Mixed-Mode chromatography are specifically designed for the retention of polar compounds.[5][6][11][16]
Mobile phase pH is not optimal
Adjust the mobile phase pH to suppress the ionization of the amine group. For a primary amine, a higher pH will result in the neutral form, which is more retained on a C18 column.[10]
The neutral form of the amine is more hydrophobic and will interact more strongly with the reversed-phase stationary phase.[10]
Incorrect column chemistry
Select a column with a higher carbon load or a different stationary phase chemistry (e.g., Phenyl).
A higher carbon load provides more hydrophobic surface area for interaction. Phenyl columns offer alternative selectivity through π-π interactions.[17]
Guide 2: Low Sensitivity / No Peak Detected
Problem: The analyte peak is very small or not visible.
Potential Cause
Solution
Scientific Rationale
Analyte lacks a UV chromophore
1. Employ pre-column derivatization with a UV-active or fluorescent reagent.[12][13][14] 2. Use a mass spectrometer (MS) for detection.[15] 3. Utilize a universal detector such as CAD or ELSD.[2]
Derivatization adds a detectable moiety to the analyte.[14] MS, CAD, and ELSD are not reliant on the analyte's ability to absorb UV light.[2][15]
Insufficient sample concentration
Increase the sample concentration or the injection volume.
A higher concentration or larger injection volume will result in a larger detector response. Be mindful of potential column overload.[18]
Incompatible mobile phase for MS
Use volatile mobile phase additives like formic acid or ammonium formate.
Non-volatile buffers can cause ion suppression in the MS source, leading to reduced sensitivity.
Problem: Chromatographic peaks are not symmetrical.
Potential Cause
Solution
Scientific Rationale
Secondary interactions with silanols (Tailing)
1. Increase mobile phase pH to >7 (if column allows). 2. Add a competing base (e.g., 0.1% TEA) to the mobile phase. 3. Use a base-deactivated or hybrid particle column .
Suppressing silanol ionization reduces unwanted ionic interactions. A competing base blocks the active silanol sites. Specialized columns are designed to minimize these interactions.
Column Overload (Fronting)
Reduce the injection volume or dilute the sample.[18]
Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[9]
Column contamination or degradation (Splitting/Tailing)
1. Flush the column with a strong solvent. 2. Replace the column if flushing doesn't resolve the issue.[19]
Contaminants can create alternative interaction sites, and a degraded column bed will lead to non-uniform flow paths.[19][20]
Solvent mismatch between sample and mobile phase
Dissolve the sample in the initial mobile phase or a weaker solvent.[20]
A sample solvent that is much stronger than the mobile phase can cause the analyte to travel through the column in a distorted band.[20]
Experimental Protocols
Protocol 1: Pre-column Derivatization with Dansyl Chloride
This protocol describes a general procedure for the derivatization of 5-Oxaspiro[3.4]octan-2-amine with Dansyl Chloride for fluorescence or UV detection.
Materials:
5-Oxaspiro[3.4]octan-2-amine sample
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
Saturated sodium bicarbonate solution
25% Ammonia solution
Diethyl ether (or other suitable extraction solvent)
HPLC grade mobile phase solvents
Procedure:
Sample Preparation: Dissolve the sample containing 5-Oxaspiro[3.4]octan-2-amine in a suitable solvent.
Derivatization Reaction:
To 1 mL of the sample solution, add 2 mL of saturated sodium bicarbonate solution.
Add 2 mL of the Dansyl Chloride solution.
Vortex and incubate in a water bath at 60°C for 30-60 minutes.
Reaction Quenching: Add 100 µL of 25% ammonia solution to consume excess Dansyl Chloride.[12]
Extraction of Derivatives: Extract the dansylated amine with an appropriate organic solvent like diethyl ether.[12]
Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC injection.[12]
Protocol 2: HILIC Method for Polar Amine Analysis
This protocol provides a starting point for developing a HILIC method for 5-Oxaspiro[3.4]octan-2-amine.
HPLC System:
Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase).
Mobile Phase A: Acetonitrile
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0
Gradient: 95% A to 50% A over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 5 µL
Detector: MS, CAD, or ELSD
Procedure:
Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes.
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the mobile phase and good peak shape.
Injection: Inject the prepared sample.
Optimization: Adjust the gradient, mobile phase pH, and buffer concentration to achieve optimal separation and peak shape.
Visualizations
Caption: HPLC method development workflow for 5-Oxaspiro[3.4]octan-2-amine.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
LCGC International. (n.d.). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]
PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Wiley Analytical Science. [Link]
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Professionals. [Link]
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]
PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Element Lab Solutions. [Link]
PubMed. (2003, March 1). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. PubMed. [Link]
Arabian Journal of Chemistry. (n.d.). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[10][21]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. [Link]
ResearchGate. (2017, April 15). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. ResearchGate. [Link]
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-4-yliden)amines. Arkivoc. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Content Type: Technical Application Guide
Audience: Medicinal Chemists, Lead Optimization Scientists
Focus: Physicochemical profiling, structural biology, and experimental validation of spirocyclic ether-amines as piperidine replacements.[1]
Executive Summary: The 3D-Spirocyclic Advantage
In modern drug discovery, the transition from flat, sp^2-rich or flexible sp^3 monocycles to rigid, three-dimensional spirocycles is a validated strategy to escape "flatland," improve solubility, and secure novel intellectual property.[1]
This guide analyzes the 5-oxaspiro[3.4]octane class as a bioisostere for piperidine .[2] A critical distinction must be made between two distinct building blocks often conflated in nomenclature:
5-Oxa-2-azaspiro[3.4]octane: A secondary amine.[2][1] This is the direct ring bioisostere for piperidine.
5-Oxaspiro[3.4]octan-2-amine: A primary amine substituent on a spiro-ether core.[2][1] This is a bioisostere for 4-aminopiperidine or cyclohexylamine .[2]
This guide focuses on the secondary amine (5-oxa-2-azaspiro[3.4]octane) as the primary competitor to the piperidine ring, while addressing the primary amine variant where relevant for linker design.[2][1]
Structural & Physicochemical Comparison
The replacement of a piperidine ring with a 5-oxa-2-azaspiro[3.4]octane scaffold introduces significant geometric and electronic changes.[2][1]
Geometric Vector Analysis
Piperidine: Exists predominantly in a chair conformation. Substituents at C4 are equatorial or axial, creating a specific vector. The ring is relatively flexible.
5-Oxa-2-azaspiro[3.4]octane: The spiro-fusion at C4 (relative to the oxa ring) creates a rigid, orthogonal relationship between the azetidine (4-membered) and tetrahydrofuran (5-membered) rings.[2][1] This "twist" alters the exit vectors of substituents, often enabling better fit into globular protein pockets or inducing novel selectivity profiles.
Physicochemical Data Matrix[1][2]
The following table synthesizes experimental trends comparing Piperidine, Morpholine (a common polarity fix), and the Spirocyclic Bioisostere.
Property
Piperidine
Morpholine
5-Oxa-2-azaspiro[3.4]octane
Impact of Switch
Structure
Monocycle (C5N)
Monocycle (C4NO)
Spirocycle (C6NO)
Rigidification, 3D shape
Basicity (pKa)
~11.2
~8.3
~9.5 – 10.5 *
Modulated Basicity: The inductive effect of the oxygen (4 bonds away) slightly lowers pKa compared to pure azaspiro[3.3]heptanes (~11.3), improving membrane permeability.[2][1]
Solubility Boost: The ether oxygen and compact solvation shell significantly reduce LogD, improving solubility without the metabolic liability of a flexible ring.
Fsp3 (Complexity)
1.0
1.0
1.0 (High)
Increases 3D complexity; correlates with higher clinical success rates.
Metabolic Liability
High (α-oxidation)
Moderate
Low
Blocked Soft Spots: The bridgehead spiro-carbon blocks alpha-oxidation.[2][1] The strained azetidine ring is surprisingly robust metabolically.
*Note: pKa values are approximate and dependent on specific substitution patterns. The spiro-ether generally exhibits a pKa between the highly basic piperidine and the weakly basic morpholine.[2]
Decision Logic: When to Deploy the Spiro Scaffold
Use the following decision tree to determine if the 5-oxaspiro[3.4]octane scaffold is the correct solution for your lead optimization bottleneck.
Caption: Strategic decision tree for replacing piperidine with spirocyclic analogs based on specific ADME liabilities.
Experimental Validation Protocols
To validate the bioisosteric replacement, the following experimental workflows are recommended. These protocols are designed to be self-validating with internal controls.[2][1]
Protocol: Comparative Microsomal Stability (HLM)
Objective: Quantify the metabolic stability improvement of the spiro-analog vs. the piperidine parent.
Preparation:
Prepare 10 mM stock solutions of the Piperidine Parent (Control) and Spiro-Analog in DMSO.
Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
Incubation:
Pre-incubate 1 µM test compound with HLM for 5 min at 37°C.
Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
Quenching & Analysis:
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[2][1]
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Protocol: pKa Determination via Potentiometric Titration
Objective: Confirm the basicity remains within the physiological window for target engagement.
Setup: Use a Sirius T3 or equivalent autotitrator.
Method:
Dissolve 0.5 mg of compound in 1.5 mL ISA water (0.15 M KCl).
Titrate with 0.5 M KOH and 0.5 M HCl across pH 2–12.
Perform triple titrations to ensure convergence.
Validation:
Run Quinine (pKa 4.1, 8.5) as a standard control.
The spiro-amine pKa should be derived from the inflection point of the buffer capacity curve.
Synthetic Accessibility
While piperidine derivatives are commercially ubiquitous, the 5-oxaspiro[3.4]octane scaffold requires specific synthetic planning.[1]
Common Synthetic Route:
Start: 3-Oxetanone or commercially available spiro-ketone precursors.
Spiro-Formation: Reaction of 3-oxetanone with appropriate protected organometallics or via [2+2] cycloadditions (if building the ring).[2]
Amine Installation:
For 5-oxa-2-azaspiro[3.4]octane (Secondary Amine): Often accessed via reduction of the corresponding spiro-lactam or cyclization of amino-epoxides.[2]
For 5-oxaspiro[3.4]octan-2-amine (Primary Amine): Reductive amination of the 5-oxaspiro[3.4]octan-2-one intermediate.[2][1]
Visualization of Synthetic Logic:
Caption: Simplified route to the primary amine building block.
References
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Mimics." Angewandte Chemie International Edition. Link[2]
Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link[2]
Enamine Ltd. "Spirocyclic Piperidine Bioisosteres: 2-Azaspiro[3.3]heptane and related scaffolds."[2] Enamine Building Blocks. Link
Novartis AG. (2021).[3] "5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists." World Intellectual Property Organization, WO2021070091. Link
Barnes-Seeman, D. (2012).[2] "The physicochemical properties of spirocyclic amines." Bioorganic & Medicinal Chemistry Letters. Link[2]
Navigating the Labyrinth of Amine Toxicity: A Comparative Guide for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to the Comparative Toxicity of Spirocyclic vs. Cyclic Amines In the intricate world of drug discovery, the amine functional group is both a boon and a potential b...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide to the Comparative Toxicity of Spirocyclic vs. Cyclic Amines
In the intricate world of drug discovery, the amine functional group is both a boon and a potential bane. Its basicity is crucial for target engagement and favorable pharmacokinetic properties, yet it is also a common culprit in off-target toxicity. As medicinal chemists strive to design safer and more effective therapeutics, a nuanced understanding of how molecular architecture influences toxicity is paramount. This guide provides a comparative analysis of the toxicological profiles of spirocyclic and cyclic amines, offering insights into their mechanisms of toxicity and practical experimental protocols for their evaluation.
The Amine Dilemma: A Double-Edged Sword in Medicinal Chemistry
Amines, particularly secondary and tertiary amines, are prevalent in many drug candidates. Their basic nature can enhance aqueous solubility and facilitate interactions with biological targets. However, this reactivity also predisposes them to metabolic activation and off-target binding, leading to a range of toxicities.[1][2] Primary amines are generally considered less promiscuous and have demonstrated improved in vivo toxicology profiles compared to their secondary and tertiary counterparts.[1][2]
A significant concern with cyclic tertiary amines is their bioactivation by cytochrome P450 enzymes. This metabolic process can generate reactive iminium intermediates, which are electrophilic species capable of covalently binding to nucleophilic macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.[3]
Deconstructing Toxicity: Key Mechanisms and Concerns
The toxicity of amine-containing compounds can manifest through various mechanisms, including:
Reactive Metabolite Formation: As mentioned, the oxidation of cyclic amines can lead to the formation of reactive iminium ions.[3] This is a primary driver of their potential for hepatotoxicity and other organ damage.
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[4][5] Many lipophilic basic amines have been implicated in hERG blockade.[6][7]
Cytochrome P450 (CYP) Inhibition: Amines can act as inhibitors of CYP enzymes, leading to drug-drug interactions by altering the metabolism of co-administered drugs.[8][9][10][11]
Genotoxicity: Damage to genetic material is a serious concern. The mutagenic potential of amines is often assessed using the Ames test, while clastogenic and aneugenic effects are evaluated using assays like the in vitro micronucleus test.[12][13][14]
General Cytotoxicity: Off-target effects can lead to broad cellular toxicity, which can be assessed using in vitro assays that measure cell viability.[15][16][17]
The Spirocyclic Advantage: A Strategy for Mitigating Toxicity?
The introduction of spirocyclic scaffolds into drug candidates has emerged as a promising strategy in medicinal chemistry to enhance three-dimensionality and improve physicochemical properties.[5][7][18] This rigidification of the molecular structure can lead to several benefits that may translate to an improved toxicity profile:
Reduced Lipophilicity and Basicity: Replacing a simple cyclic amine, such as a piperidine, with a spirocyclic counterpart like an azaspirocycle can decrease lipophilicity and basicity.[7] This can, in turn, reduce the potential for hERG inhibition.[7]
Improved Metabolic Stability: The rigid nature of spirocycles can make them less susceptible to metabolism by CYP enzymes, potentially reducing the formation of reactive metabolites.[7][19][20]
Enhanced Selectivity: By locking the conformation of a molecule, spirocycles can optimize the orientation of functional groups for target binding, potentially improving potency and reducing off-target interactions that can lead to toxicity.[5][7]
While the introduction of a spirocycle is not a universal solution, it represents a valuable tool for medicinal chemists to modulate the toxicological properties of amine-containing compounds.
Experimental Evaluation: A Practical Guide to Comparative Toxicity Testing
A robust assessment of the comparative toxicity of spirocyclic and cyclic amines requires a battery of in vitro and in vivo assays. The following section provides an overview of key experimental protocols.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability. The MTT and MTS assays are widely used colorimetric methods for this purpose.[15][16][17]
Table 1: Comparative in vitro cytotoxicity data of exemplary spirocyclic and cyclic amines.
Note: This table presents a limited selection of data from the literature and is intended for illustrative purposes. Direct comparison is challenging due to variations in assay conditions and cell lines.
Experimental Protocol: MTT Assay for Cell Viability [15][16]
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compounds (both spirocyclic and cyclic amines) and appropriate controls (vehicle and positive control).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
dot
Caption: Workflow for the MTT in vitro cytotoxicity assay.
In Vitro Genotoxicity Assessment
Assessing the potential of a compound to cause genetic damage is a critical component of toxicological evaluation. The Ames test and the in vitro micronucleus assay are standard assays for this purpose.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test [4][12][24][25][26]
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-deficient medium.
Step-by-Step Methodology:
Strain Selection: Select appropriate Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
Exposure: Expose the bacterial strains to various concentrations of the test compounds. This can be done using the plate incorporation method or the pre-incubation method.
Incubation: Plate the treated bacteria on minimal glucose agar plates lacking histidine and incubate for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
dot
Caption: General workflow for the Ames test.
Experimental Protocol: In Vitro Micronucleus Assay [13][14][27][28][29]
Principle: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Step-by-Step Methodology:
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
Compound Treatment: Treat the cells with the test compounds for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
In Vivo Acute Oral Toxicity Assessment
In vivo studies are essential to understand the systemic toxicity of a compound. The OECD provides standardized guidelines for acute oral toxicity testing in rodents.[1][2][3][30][31]
Principle: This method is an alternative to the classical LD50 test and uses fewer animals. It involves dosing animals at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) and observing for signs of toxicity and mortality.
Step-by-Step Methodology:
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.
Main Study:
Animals (typically rats or mice) are dosed sequentially at the selected fixed dose level.
If no toxicity is observed, the next higher dose level is used.
If toxicity is observed, further animals are dosed at the same level to confirm the response.
If mortality occurs, the next lower dose level is used.
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
Data Analysis: The outcome allows for the classification of the substance into a toxicity category according to the Globally Harmonized System (GHS).
Conclusion: A Path Forward in Safer Drug Design
The choice between a spirocyclic and a simple cyclic amine is a multifaceted decision that requires careful consideration of a compound's entire biological profile. While spirocyclic amines offer a promising avenue for mitigating some of the toxicological liabilities associated with traditional cyclic amines, they are not a panacea. A thorough and systematic evaluation using a combination of in vitro and in vivo assays is crucial to making informed decisions in the drug discovery process. By understanding the underlying mechanisms of amine toxicity and employing robust experimental protocols, researchers can better navigate the complexities of drug design and ultimately develop safer and more effective medicines.
References
OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. Bioorganic & Medicinal Chemistry Letters, 27(3), 545-551.
OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, No. 423: Acute Oral Toxicity - Acute Toxic Class Method.
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. PubMed.
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Abcam. (n.d.). MTT assay protocol.
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Cooper, C. B., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega.
Rodrigues, M. A. (2022, September 2). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE.
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Kirsch-Volders, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis.
Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
Galloway, S. M., et al. (2005). A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
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Cooper, C. B., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth.
Gelin, M., & Dilly, S. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
Tsopelas, F., et al. (2021). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis.
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Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)
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Personal protective equipment for handling 5-Oxaspiro[3.4]octan-2-aminehydrochloride
[1][2][3] Executive Safety Summary Immediate Action Required: Treat 5-Oxaspiro[3.4]octan-2-amine hydrochloride as a hygroscopic, irritant solid .[1][2][3] While acute toxicity data is often extrapolated for novel spiro-c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Safety Summary
Immediate Action Required: Treat 5-Oxaspiro[3.4]octan-2-amine hydrochloride as a hygroscopic, irritant solid .[1][2][3] While acute toxicity data is often extrapolated for novel spiro-cyclic building blocks, the primary operational risks are inhalation of fine particulates and irreversible eye damage from acidic hydrolysis upon contact with mucous membranes.[1][2][3]
Critical PPE: Nitrile gloves (double-gloving recommended for stock solution preparation), ANSI Z87.1 safety glasses (goggles preferred), and a NIOSH-certified N95 respirator if working outside a fume hood.[1][2][3]
Engineering Control: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment balance enclosure.[1][2][3]
Stability Alert: This compound is an amine hydrochloride salt.[1][2][3] It is prone to absorbing atmospheric moisture, which degrades stoichiometry and can lead to "clumping," increasing spill risks during transfer.[1][2][3] Store under inert gas (Nitrogen/Argon) with desiccant.
Chemical Identity & Physicochemical Profile
Precise identification is the first step in safety.[1][2][3] This spiro-cyclic amine is a specialized building block used in medicinal chemistry for accessing novel chemical space.[1][2][3]
Acidic in aqueous solution (pH ~4–5 due to HCl salt)
Hazard Architecture & Risk Management
As a Senior Scientist, I categorize this compound under GHS Classifications typical for spiro-amine salts. We do not rely solely on the lack of data; we assume the following based on functional group analysis:
Skin Irritation (Category 2): The hydrochloride moiety releases HCl upon contact with sweat/moisture.[1][2][3]
Eye Irritation (Category 2A): High risk.[1][2][3][4][8] Micro-particles can cause immediate stinging and potential corneal abrasion.[1][2][3]
STOT-SE (Category 3): Respiratory irritation.[1][2][3][4][8] Inhalation of dust triggers coughing and mucosal inflammation.[1][2][3]
The "Why" Behind the Risk
The spiro[3.4] scaffold creates a rigid lipophilic core, while the amine hydrochloride provides high water solubility.[1][2][3] This amphiphilic nature means the compound can rapidly penetrate biological membranes (skin/eyes) and deliver a localized acidic shock.[1][2][3]
Personal Protective Equipment (PPE) Strategy
Effective PPE is not just about wearing gear; it is about selecting the right barrier for the specific phase of experimentation.[1][2][3]
Glove Selection Protocol
Routine Handling (Solid): Disposable Nitrile (0.11 mm / 4 mil).[1][2][3]
Reasoning: Sufficient protection against incidental solid contact.[1][2][3]
Solution Preparation (DMSO/Methanol): Double-gloving or High-Grade Nitrile (0.2 mm / 8 mil).[1][2][3]
Reasoning: DMSO is a penetrant carrier.[1][2][3] If the amine is dissolved in DMSO, the solvent can carry the toxicant through standard thin nitrile gloves.[1][2][3]
Respiratory & Eye Protection[1][2][3][5][7][8]
Eyes: Chemical splash goggles are superior to safety glasses because fine powders drift.[1][2][3] If goggles are unavailable, a face shield + safety glasses is the minimum requirement.[2][3]
Lungs: If a fume hood is occupied or unavailable, a half-face respirator with P100 cartridges is mandatory.[1][2][3]
PPE Decision Tree & Workflow
The following diagram illustrates the decision logic for safe handling based on the state of the matter.
Figure 1: PPE Decision Logic.[1][2][3] Blue indicates the starting point; Red indicates high-risk pathways requiring enhanced protection.[1][2][3]
Strategic Handling Protocol
This section details the step-by-step methodology for weighing and solubilization, ensuring scientific integrity and safety.
Phase A: Weighing & Transfer (The Critical Zone)
Objective: Transfer solid without generating airborne dust or static discharge.[1][2][3]
Static Dissipation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[1][2][3] Amine salts are prone to static cling, which causes "jumping" of particles.[1][2][3]
Use a long-neck spatula to deposit the solid deep into the weighing vessel.[1][2][3]
Never tap the spatula on the side of the vessel; this aerosolizes the powder.[1][2][3]
Cleanup: Immediately wipe the balance area with a moist Kimwipe (water/ethanol) to capture invisible dust.[1][2][3]
Phase B: Solubilization (Exotherm Control)
Objective: Dissolve safely without splashing.
Vessel Selection: Use a glass vial with a screw cap (scintillation vial).[1][2][3] Avoid open beakers.
Solvent Addition: Add the solvent (e.g., DMSO) to the powder, not the reverse.[1][2][3] This prevents a "puff" of powder from being displaced.[1][2][3]
Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.[1][2][3]
Storage & Stability
To maintain the integrity of the reagent for drug development assays:
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term (>3 months), store at -20°C .
Atmosphere: Store under Argon or Nitrogen .[1][2][3] The HCl salt is hygroscopic; moisture absorption will alter the molecular weight basis for molarity calculations.[1][2][3]
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.[1][2][3]
Emergency Response & Disposal
Spill Management
Solid Spill: Do not dry sweep.[1][2][3] Cover with a wet paper towel (water) to dampen the powder, then wipe up.[1][2][3] This prevents inhalation.[1][2][3][4]
Solution Spill: Absorb with vermiculite or standard spill pads.[1][2][3] Clean the surface with weak base (1% Sodium Bicarbonate) to neutralize the acid residue, followed by water.[1][2][3]
First Aid
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Time this—do not guess. The acidic nature causes rapid damage.[1][2][3]
Skin Contact: Wash with soap and water.[1][2][3][4][9] Do not use ethanol, as it may increase skin absorption.[1][2][3]
Waste Disposal[1][2][3][7][8]
Stream: Segregate into Halogenated Organic Waste (due to the HCl component) or General Organic Waste depending on the solvent used.[1][2][3]
Destruction: Incineration is the preferred method.[1][2][3] Do not dispose of down the drain.
References
PubChem . (2025).[1][2][3][8] Compound Summary: 5-Oxaspiro[3.4]octan-2-amine hydrochloride.[1][2][3][10] National Library of Medicine.[1][2][3] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from [Link]